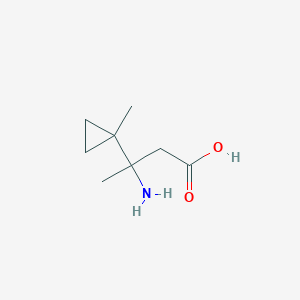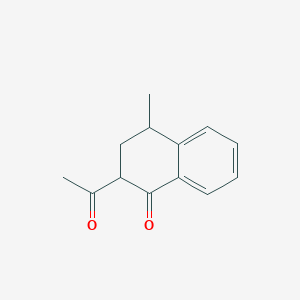![molecular formula C9H14N2O B13069936 1-[3-Methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B13069936.png)
1-[3-Methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-Methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-one is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a methyl group at position 3 and an isopropyl group at position 1 of the pyrazole ring, with an ethanone group attached at position 4. The compound’s unique structure imparts specific chemical and physical properties, making it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-Methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of 3-methyl-1-(propan-2-yl)-1H-pyrazole with ethanone derivatives. The reaction is often carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the desired product. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production often employs advanced techniques such as catalytic hydrogenation, solvent extraction, and crystallization to optimize the synthesis and purification of the compound.
化学反応の分析
Types of Reactions: 1-[3-Methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) are employed under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazole alcohols.
科学的研究の応用
1-[3-Methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-one has diverse applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a probe or ligand in biochemical assays to study enzyme activity and protein interactions.
Medicine: The compound is investigated for its potential therapeutic properties, such as anti-inflammatory, analgesic, and antimicrobial activities.
Industry: It is utilized in the development of specialty chemicals, dyes, and materials with specific functional properties.
作用機序
The mechanism of action of 1-[3-Methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
1-[3-Methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-one can be compared with other similar compounds, such as:
1-(3-Hydroxyphenyl)ethan-1-one: This compound has a hydroxyl group instead of a pyrazole ring, leading to different chemical and biological properties.
3-Acetylphenol: Similar to the above, but with an acetyl group at position 3, affecting its reactivity and applications.
1-(3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl)ethan-1-one: This compound has additional methyl and nitrophenyl groups, which may enhance its antimicrobial activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs.
特性
分子式 |
C9H14N2O |
|---|---|
分子量 |
166.22 g/mol |
IUPAC名 |
1-(3-methyl-1-propan-2-ylpyrazol-4-yl)ethanone |
InChI |
InChI=1S/C9H14N2O/c1-6(2)11-5-9(8(4)12)7(3)10-11/h5-6H,1-4H3 |
InChIキー |
CWSROJSWEDBMIY-UHFFFAOYSA-N |
正規SMILES |
CC1=NN(C=C1C(=O)C)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-Methyl-3H-imidazo[4,5-c]pyridine-7-carboxylic acid](/img/structure/B13069867.png)
![1-[(3-Methylpyridin-2-YL)methyl]-1H-pyrazol-4-amine](/img/structure/B13069873.png)
![2-Ethyl-5-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13069878.png)


![2-Butylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13069902.png)
![[(1R,4S)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid;(2R)-piperazine-2-carboxylic acid](/img/structure/B13069904.png)
![6-Methyl-1-azaspiro[3.5]nonane](/img/structure/B13069916.png)

![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxypentanoic acid](/img/structure/B13069929.png)


